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Compound of Interest

Compound Name: Z-D-Phenylalaninol

Cat. No.: B057623

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Z-D-Phenylalaninol, with the CAS number 58917-85-4, is a chiral amino alcohol that serves as
a crucial building block in asymmetric synthesis. The "Z" designation refers to the
benzyloxycarbonyl protecting group attached to the nitrogen atom of D-phenylalaninol. This
protection renders the amine nucleophile inert during subsequent reactions, allowing for
selective transformations at other parts of the molecule. Its principal application lies in its use
as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce
enantiomerically pure compounds, which is of paramount importance in the pharmaceutical
industry.

Physicochemical Properties

The key physicochemical properties of Z-D-Phenylalaninol are summarized in the table below,
providing a quick reference for laboratory use.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b057623?utm_src=pdf-interest
https://www.benchchem.com/product/b057623?utm_src=pdf-body
https://www.benchchem.com/product/b057623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value References
CAS Number 58917-85-4 [1]12113]
Molecular Formula C17H19NO3 [1][3]
Molecular Weight 285.34 g/mol [2]
Appearance White to off-white powder [2]

Melting Point 92-95 °C [2]

Optical Rotation

[0]22/D +30° (c=1 in chloroform)

[2]

Purity >97% [2]
(R)-(+)-2-
(Carbobenzyloxyamino)-3-
Synonyms phenyl-1-propanol, N- [1][2]
(Carbobenzyloxy)-D-
phenylalaninol, Z-D-Phe-ol
MDL Number MFCD00191193 [2]
PubChem CID 52361 [1]
Storage Store at 2-8°C [1]

Synthesis and Manufacturing

The synthesis of Z-D-Phenylalaninol typically involves two key stages: the preparation of the

parent amino alcohol, D-phenylalaninol, followed by the introduction of the benzyloxycarbonyl

(2) protecting group.

A common route to D-phenylalaninol starts from the readily available and inexpensive D-

phenylalanine. The carboxylic acid functional group of D-phenylalanine is reduced to an

alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum

hydride (LiAIH4) or borane (BHs) complexes.

Once D-phenylalaninol is obtained, the amino group is protected with the benzyloxycarbonyl

group. This is typically achieved by reacting D-phenylalaninol with benzyl chloroformate (Cbz-
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Cl) or a similar reagent in the presence of a base.

Experimental Protocol: Synthesis of D-Phenylalaninol
(lustrative)

While a specific protocol for the industrial synthesis of Z-D-Phenylalaninol is proprietary, a
representative laboratory-scale synthesis of the unprotected D-phenylalaninol is described in
the literature. One patented method involves the hydrogenation of L(+)-2-amino-1-phenyl-1,3-
propanediol (APPD), a byproduct of chloramphenicol synthesis, in the presence of a strong
volatile acid like trifluoroacetic acid (TFA) and a palladium on carbon (Pd/C) catalyst.

Materials:

L(+)-2-amino-1-phenyl-1,3-propanediol (APPD)

10% Palladium on Carbon (Pd/C)

Trifluoroacetic Acid (TFA)

Hydrogen Gas (Hz)

50% aqueous Sodium Hydroxide (NaOH)

Water

Procedure:

 In a suitable pressure reactor, combine 50 g of L(+)-APPD and 1.0 g of 10% Pd/C with 150
ml of TFA.

o Pressurize the reactor with hydrogen gas to 35 psi.

» Heat the reaction mixture to 55°C and maintain stirring.

o After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

* Remove the TFA by evaporation.
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e Add 100 ml of water to the residue and remove the catalyst by filtration.

o Adjust the pH of the filtrate to approximately 13 by the dropwise addition of 50% aqueous
NaOH.

o Extract the agueous layer with a suitable organic solvent (e.g., dichloromethane).

e Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield D-phenylalaninol.

Experimental Protocol: N-Protection with
Benzyloxycarbonyl (Z) Group

The following is a general procedure for the N-protection of an amino alcohol like D-
phenylalaninol.

Materials:

» D-Phenylalaninol

e Benzyl Chloroformate (Chz-Cl)

e Asuitable base (e.g., sodium carbonate or triethylamine)

o A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic
solvent)

Procedure:
» Dissolve D-phenylalaninol in the chosen solvent system.

Cool the solution in an ice bath.

Slowly add benzyl chloroformate and the base to the stirred solution.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Perform an aqueous workup to remove the base and any water-soluble byproducts.
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» Dry the organic layer, filter, and remove the solvent under reduced pressure.

e The crude Z-D-Phenylalaninol can be purified by recrystallization or column
chromatography.

Applications in Asymmetric Synthesis

The primary utility of Z-D-Phenylalaninol is as a chiral auxiliary in asymmetric synthesis. A
chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate
to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is
removed and can often be recovered.

Z-D-Phenylalaninol can be used to form chiral oxazolidinone derivatives, which are powerful
tools in asymmetric synthesis, particularly in aldol and alkylation reactions.

Logical Workflow for Asymmetric Synthesis using a
Chiral Auxiliary

The general workflow for employing a chiral auxiliary like Z-D-Phenylalaninol is depicted

below.
. Chiral Auxiliary
(Prochwal Substrate) (e.g., Z-D-Phenylalaninol derivativeD
Attachment
Chiral Substrate-Auxiliary Adduct Reagent

Stereosgelective Reaction

(Diastereomeric Intermediate)

Cleavage Cleavage

Desired Enantiome) (Recovered Auxiliary
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Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity of Z-D-Phenylalaninol
itself. The presence of the bulky benzyloxycarbonyl protecting group on the nitrogen atom
would likely alter its interaction with biological targets compared to the unprotected form.

However, the parent compound, phenylalaninol, has been shown to act as a monoamine
releasing agent, with a preference for norepinephrine over dopamine. This suggests that the
core phenylalaninol structure has the potential to interact with the monoamine transporter
systems.

Proposed Mechanism of Action of Phenylalaninol
(Unprotected)

Phenylalaninol is believed to function as a substrate for monoamine transporters, such as the
norepinephrine transporter (NET) and the dopamine transporter (DAT). By being transported
into the presynaptic neuron, it can disrupt the vesicular storage of monoamines and promote
their reverse transport out of the neuron and into the synaptic cleft. This leads to an increase in
the extracellular concentration of these neurotransmitters.

Norepinephrine and Dopamine Signaling Pathway

The following diagram illustrates the general signaling pathway of norepinephrine and
dopamine, which would be affected by a monoamine releasing agent like phenylalaninol.
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Caption: Simplified diagram of norepinephrine and dopamine synthesis, release, and signaling.
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Experimental Protocols for Application

While a specific, detailed protocol for an asymmetric reaction using Z-D-Phenylalaninol as a
chiral auxiliary is not readily available in the public domain, a general procedure for a related
Evans-type asymmetric aldol reaction is presented below for illustrative purposes. Researchers
should adapt and optimize this protocol for their specific substrates and desired outcomes.

Representative Protocol: Asymmetric Aldol Reaction
using a Chiral Oxazolidinone Auxiliary

This protocol outlines the general steps for an asymmetric aldol reaction, a common application
for chiral auxiliaries derived from amino alcohols like D-phenylalaninol.

Materials:

N-Acyl oxazolidinone (derived from Z-D-Phenylalaninol)

Di-n-butylboron triflate (BuzBOTf)

A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

An aldehyde

Anhydrous dichloromethane (DCM) as solvent

Aqueous buffer for quenching (e.g., phosphate buffer)

Methanol and hydrogen peroxide for workup
Procedure:
o Enolate Formation:

o Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere
(e.g., argon or nitrogen).

o Cool the solution to -78 °C.
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o Add the tertiary amine base (1.1 eq) dropwise.
o Slowly add BuzBOTf (1.1 eq) to the stirred solution.

o Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30
minutes.

 Aldol Addition:
o Cool the reaction mixture back down to -78 °C.
o Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise.

o Sitir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for another 1-2 hours,
or until the reaction is complete as monitored by TLC.

o Workup and Auxiliary Cleavage:
o Quench the reaction by adding a phosphate buffer solution.

o Add methanol and an aqueous solution of hydrogen peroxide to the mixture and stir
vigorously. This step cleaves the boron from the aldol adduct.

o Separate the organic and aqueous layers.
o Extract the aqueous layer with DCM.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o The crude product, containing the chiral auxiliary, can be purified by column
chromatography. The auxiliary can then be cleaved under appropriate conditions (e.g.,
hydrolysis or reduction) to yield the chiral 3-hydroxy acid or alcohol.

Safety and Handling

Z-D-Phenylalaninol should be handled in a well-ventilated area, and appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
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Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately
with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

Z-D-Phenylalaninol is a valuable and versatile chiral building block for the synthesis of
enantiomerically pure compounds, particularly in the pharmaceutical industry. Its utility as a
chiral auxiliary in asymmetric reactions like aldol additions and alkylations is well-established in
principle. While detailed, publicly available protocols for its specific use are limited, the general
principles of chiral auxiliary-mediated synthesis provide a strong foundation for its application.
Further research into the specific biological activities of N-protected phenylalaninols could
reveal novel therapeutic applications. This guide provides a comprehensive overview of the
core technical information required for researchers and drug development professionals to
effectively utilize Z-D-Phenylalaninol in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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